Carbenoxolone

Catalog No.
S522676
CAS No.
5697-56-3
M.F
C34H50O7
M. Wt
570.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbenoxolone

CAS Number

5697-56-3

Product Name

Carbenoxolone

IUPAC Name

(2S,4aS,6aS,6bR,12aS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Molecular Formula

C34H50O7

Molecular Weight

570.8 g/mol

InChI

InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21?,23?,24?,27?,30-,31+,32+,33-,34-/m1/s1

InChI Key

OBZHEBDUNPOCJG-QATWLOCDSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

18alpha Carbenoxolone, 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate, 18alpha-Carbenoxolone, 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 3-O-hemisuccinate, Glycyrrhetinic Acid, 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid, Acid 3-O-hemisuccinate, Glycyrrhetinic, Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic, Biogastrone, Bioral, Carbeneoxolone, Carbenoxalone, Carbenoxolone, Carbenoxolone Disodium Salt, Carbenoxolone Sodium, Carbosan, Duogastrone, Glycyrrhetinic Acid 3 O hemisuccinate, Glycyrrhetinic Acid 3-O-hemisuccinate, Pharmaxolon, Sanodin

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O

Description

The exact mass of the compound Carbenoxolone is 570.3557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Glycyrrhetinic Acid. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gastrointestinal Disorders

Carbenoxolone's most established research application lies in treating peptic ulcers. Studies have shown its effectiveness in promoting healing and reducing gastric acid secretion []. The proposed mechanism involves increasing mucus production and mucosal blood flow in the stomach, creating a protective barrier against ulcer formation []. However, due to potential side effects like mineralocorticoid excess, carbenoxolone use for ulcers has declined in favor of other medications [].

Anti-inflammatory Properties

Carbenoxolone exhibits anti-inflammatory effects through various mechanisms, including inhibiting the production of inflammatory mediators like prostaglandins []. Research suggests its potential benefits in inflammatory bowel disease (IBD), with studies demonstrating its ability to reduce inflammation and improve symptoms in animal models []. However, further clinical trials are needed to confirm its efficacy and safety for treating IBD in humans.

Other Research Areas

Carbenoxolone has been explored for its potential applications in various other areas:

  • Viral infections: Studies have investigated carbenoxolone's antiviral properties against viruses like hepatitis B and influenza [, ]. While the results are promising, more research is required to determine its effectiveness as an antiviral treatment.
  • Skin conditions: Preliminary research suggests carbenoxolone's potential benefits for treating eczema and psoriasis due to its anti-inflammatory and wound healing properties []. However, further clinical trials are needed to confirm its efficacy for these conditions.

Carbenoxolone is a synthetic compound derived from glycyrrhetinic acid, which is found in the root of the licorice plant. Its chemical formula is C34H50O7C_{34}H_{50}O_{7}, and it has a molar mass of approximately 570.76 g/mol. Carbenoxolone is primarily utilized in the treatment of peptic ulcers, oral ulcers, and inflammation in the digestive tract. It works by promoting mucosal healing and reducing inflammation, making it effective for conditions such as gastroesophageal reflux disease and oral mucositis .

The mechanism of action of Carbenoxolone is not fully understood, but several proposed pathways exist:

  • Increased Mucus Production: Carbenoxolone may stimulate the production of mucus in the stomach, which acts as a protective barrier against ulcer formation [].
  • Anti-inflammatory Effects: It might possess anti-inflammatory properties that help reduce inflammation associated with ulcers [].
  • Cellular Regeneration: Some studies suggest Carbenoxolone promotes the regeneration of gastric epithelial cells, aiding ulcer healing [].
  • Electrolyte Imbalance: A significant concern is the potential for electrolyte imbalance, particularly potassium depletion, due to its mineralocorticoid-like activity [, ].
  • High Blood Pressure: Carbenoxolone may increase blood pressure in some individuals [].

Carbenoxolone functions primarily as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thus increasing cortisol levels in tissues. By inhibiting this enzyme, carbenoxolone reduces local cortisol concentrations, which can be beneficial in treating conditions exacerbated by glucocorticoids . Additionally, carbenoxolone induces oxidative stress in liver mitochondria, leading to mitochondrial permeability transition and cytochrome c release, which are critical events in the apoptotic pathway .

Carbenoxolone exhibits several biological activities:

  • Anti-inflammatory effects: It reduces inflammation in the gastrointestinal tract and promotes ulcer healing.
  • Mineralocorticoid receptor modulation: It enhances the action of aldosterone by displacing it from binding sites without exhibiting intrinsic mineralocorticoid activity itself .
  • Nootropic effects: Research suggests potential cognitive benefits, particularly in enhancing verbal memory and fluency in older adults .

Carbenoxolone is synthesized through a multi-step process involving the modification of glycyrrhetinic acid. The synthesis typically includes:

  • Formation of glycyrrhetinic acid derivatives: The starting material is glycyrrhetinic acid, which undergoes various chemical transformations.
  • Esterification: The carboxylic acid groups are modified to form ester linkages, enhancing solubility and bioavailability.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity for pharmaceutical use .

Carbenoxolone is primarily used for:

  • Treatment of ulcers: It is effective against peptic ulcers and oral mucositis.
  • Topical formulations: Found in creams like Carbosan gel for treating lip sores and mouth ulcers.
  • Potential cognitive enhancement: Investigated for its nootropic effects due to its action on glucocorticoids .

Carbenoxolone interacts with various biological systems:

  • Electrolyte balance: Its use can lead to sodium retention and hypokalemia, necessitating monitoring during treatment .
  • Drug interactions: It may interact with other medications that affect electrolyte levels or those metabolized by glucocorticoid pathways .
  • Impact on mitochondrial function: Studies indicate that carbenoxolone induces oxidative stress, affecting mitochondrial integrity and function .

Several compounds share structural or functional similarities with carbenoxolone. Here are some notable examples:

Compound NameStructure TypeUnique Features
GlycyrrhizinNatural triterpenoid saponinDerived from licorice; exhibits antiviral properties.
BetamethasoneSynthetic glucocorticoidPotent anti-inflammatory effects; used in various conditions.
DexamethasoneSynthetic glucocorticoidStrong anti-inflammatory effects; used in severe allergies and cancers.
FludrocortisoneSynthetic mineralocorticoidPrimarily used for adrenal insufficiency; retains sodium.

Carbenoxolone's uniqueness lies in its dual role as an anti-inflammatory agent and its ability to modulate glucocorticoid activity without exhibiting significant mineralocorticoid effects itself. This makes it particularly valuable in treating conditions where glucocorticoids may exacerbate symptoms or side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

570.35565393 g/mol

Monoisotopic Mass

570.35565393 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Melting Point

292.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F1MP7242Z5

Related CAS

5697-56-3 (Parent)

MeSH Pharmacological Classification

Anti-Ulcer Agents

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BX - Other drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BX01 - Carbenoxolone

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HSD11B1 [HSA:3290] [KO:K15680]

Other CAS

5697-56-3

Wikipedia

Carbenoxolone

Use Classification

Cosmetics -> Foam boosting; Skin conditioning; Surfactant

General Manufacturing Information

Olean-12-en-29-oic acid, 3-(3-carboxy-1-oxopropoxy)-11-oxo-, (3.beta.,20.beta.)-: INACTIVE

Dates

Modify: 2024-04-15
1: Al-Bader MD, Jasem SA, Kilarkaje N. Carbenoxolone exposure during late gestation in rats alters placental expressions of p53 and estrogen receptors. Eur J Pharmacol. 2016 Nov 15;791:675-685. doi: 10.1016/j.ejphar.2016.09.035. Epub 2016 Sep 28. PubMed PMID: 27693517.
2: Kim J, Jung EJ, Moon SS, Seo M. Protective effect of carbenoxolone on ER stress-induced cell death in hypothalamic neurons. Biochem Biophys Res Commun. 2015 Dec 25;468(4):793-9. doi: 10.1016/j.bbrc.2015.11.034. Epub 2015 Nov 11. PubMed PMID: 26577412.
3: Azarashvili T, Baburina Y, Grachev D, Krestinina O, Papadopoulos V, Lemasters JJ, Odinokova I, Reiser G. Carbenoxolone induces permeability transition pore opening in rat mitochondria via the translocator protein TSPO and connexin43. Arch Biochem Biophys. 2014 Sep 15;558:87-94. doi: 10.1016/j.abb.2014.06.027. Epub 2014 Jul 1. PubMed PMID: 24995971; PubMed Central PMCID: PMC4547858.
4: Franco-Pérez J, Ballesteros-Zebadúa P, Manjarrez-Marmolejo J. Unilateral microinjection of carbenoxolone into the pontis caudalis nucleus inhibits the pentylenetetrazole-induced epileptiform activity in rats. Neurosci Lett. 2015 Aug 18;602:38-43. doi: 10.1016/j.neulet.2015.06.037. Epub 2015 Jun 30. PubMed PMID: 26141611.
5: Xu Q, Cheong YK, Yang F, Tiwari V, Li J, Liu J, Raja SN, Li W, Guan Y. Intrathecal carbenoxolone inhibits neuropathic pain and spinal wide-dynamic range neuronal activity in rats after an L5 spinal nerve injury. Neurosci Lett. 2014 Mar 20;563:45-50. doi: 10.1016/j.neulet.2014.01.042. Epub 2014 Jan 31. PubMed PMID: 24486838; PubMed Central PMCID: PMC3962020.
6: Moustafa YM, El-Azab MF, Fouda A. 15-PGDH inhibitors: the antiulcer effects of carbenoxolone, pioglitazone and verapamil in indomethacin induced peptic ulcer rats. Eur Rev Med Pharmacol Sci. 2013;17(15):2000-9. PubMed PMID: 23884819.
7: Yulyana Y, Tovmasyan A, Ho IA, Sia KC, Newman JP, Ng WH, Guo CM, Hui KM, Batinic-Haberle I, Lam PY. Redox-Active Mn Porphyrin-based Potent SOD Mimic, MnTnBuOE-2-PyP(5+), Enhances Carbenoxolone-Mediated TRAIL-Induced Apoptosis in Glioblastoma Multiforme. Stem Cell Rev. 2016 Feb;12(1):140-55. doi: 10.1007/s12015-015-9628-2. PubMed PMID: 26454429; PubMed Central PMCID: PMC4926165.
8: Rhee SD, Kim CH, Park JS, Jung WH, Park SB, Kim HY, Bae GH, Kim TJ, Kim KY. Carbenoxolone prevents the development of fatty liver in C57BL/6-Lep ob/ob mice via the inhibition of sterol regulatory element binding protein-1c activity and apoptosis. Eur J Pharmacol. 2012 Sep 15;691(1-3):9-18. doi: 10.1016/j.ejphar.2012.06.021. Epub 2012 Jun 26. PubMed PMID: 22742899.
9: Ventura-Mejía C, Medina-Ceja L. Decreased fast ripples in the hippocampus of rats with spontaneous recurrent seizures treated with carbenoxolone and quinine. Biomed Res Int. 2014;2014:282490. doi: 10.1155/2014/282490. Epub 2014 Sep 3. PubMed PMID: 25276773; PubMed Central PMCID: PMC4168142.
10: Tykarska E, Gdaniec M. Solid-state supramolecular architecture of carbenoxolone – comparative studies with glycyrrhetinic and glycyrrhizic acids. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2015 Feb;71(Pt 1):25-33. doi: 10.1107/S2052520614026419. Epub 2015 Jan 20. PubMed PMID: 25643713.
11: Sefil F, Bagirici F, Acar MD, Marangoz C. Influence of carbenoxolone on the anticonvulsant efficacy of phenytoin in pentylenetetrazole kindled rats. Acta Neurobiol Exp (Wars). 2012;72(2):177-84. PubMed PMID: 22810219.
12: Dhanesha N, Joharapurkar A, Shah G, Kshirsagar S, Dhote V, Sharma A, Jain M. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. Clin Exp Pharmacol Physiol. 2012 Jan;39(1):69-77. doi: 10.1111/j.1440-1681.2011.05640.x. PubMed PMID: 22060140.
13: Miura M, Nagano T, Murai N, Taguchi Y, Handoh T, Satoh M, Miyata S, Miller L, Shindoh C, Stuyvers BD. Effect of Carbenoxolone on Arrhythmogenesis in Rat Ventricular Muscle. Circ J. 2016;80(1):76-84. doi: 10.1253/circj.CJ-15-0401. Epub 2015 Oct 26. PubMed PMID: 26497571.
14: Chávez-Piña AE, Tapia-Álvarez GR, Reyes-Ramínrez A, Navarrete A. Carbenoxolone gastroprotective mechanism: participation of nitric oxide/(c) GMP/K(ATP) pathway in ethanol-induced gastric injury in the rat. Fundam Clin Pharmacol. 2011 Dec;25(6):717-22. doi: 10.1111/j.1472-8206.2010.00897.x. Epub 2010 Nov 24. PubMed PMID: 21105909.
15: Teshima T, Matsumoto H, Okusa T, Nakamura Y, Koyama H. Effects of Carbenoxolone on the Canine Pituitary-Adrenal Axis. PLoS One. 2015 Aug 11;10(8):e0135516. doi: 10.1371/journal.pone.0135516. eCollection 2015. PubMed PMID: 26262685; PubMed Central PMCID: PMC4532459.
16: Diao H, Xiao S, Howerth EW, Zhao F, Li R, Ard MB, Ye X. Broad gap junction blocker carbenoxolone disrupts uterine preparation for embryo implantation in mice. Biol Reprod. 2013 Aug 15;89(2):31. doi: 10.1095/biolreprod.113.110106. Print 2013 Aug. PubMed PMID: 23843229; PubMed Central PMCID: PMC4076363.
17: Wang H, Cao Y, Chiang CY, Dostrovsky JO, Sessle BJ. The gap junction blocker carbenoxolone attenuates nociceptive behavior and medullary dorsal horn central sensitization induced by partial infraorbital nerve transection in rats. Pain. 2014 Feb;155(2):429-35. doi: 10.1016/j.pain.2013.11.004. Epub 2013 Nov 14. PubMed PMID: 24239671; PubMed Central PMCID: PMC3901535.
18: Bramley JR, Wiles EM, Sollars PJ, Pickard GE. Carbenoxolone blocks the light-evoked rise in intracellular calcium in isolated melanopsin ganglion cell photoreceptors. PLoS One. 2011;6(7):e22721. doi: 10.1371/journal.pone.0022721. Epub 2011 Jul 29. PubMed PMID: 21829491; PubMed Central PMCID: PMC3146487.
19: Michalski K, Kawate T. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop. J Gen Physiol. 2016 Feb;147(2):165-74. doi: 10.1085/jgp.201511505. Epub 2016 Jan 11. PubMed PMID: 26755773; PubMed Central PMCID: PMC4727946.
20: Thakur P, Nehru B. Inhibition of neuroinflammation and mitochondrial dysfunctions by carbenoxolone in the rotenone model of Parkinson's disease. Mol Neurobiol. 2015 Feb;51(1):209-19. doi: 10.1007/s12035-014-8769-7. Epub 2014 Jun 20. PubMed PMID: 24946750.

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